molecular formula C7H6BrN3 B068858 5-Amino-4-bromo-benzimidazole CAS No. 177843-26-4

5-Amino-4-bromo-benzimidazole

Cat. No. B068858
CAS RN: 177843-26-4
M. Wt: 212.05 g/mol
InChI Key: CPLQDWOMOJUITO-UHFFFAOYSA-N
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Description

5-Amino-4-bromo-benzimidazole (5-ABB) is a heterocyclic aromatic compound with a broad range of applications in scientific research. It is a versatile building block for organic synthesis and a valuable tool for biochemical and physiological studies. 5-ABB has been used in a variety of fields, including medicinal chemistry, biochemistry, and drug discovery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 5-ABB.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have demonstrated the synthesis of benzimidazole derivatives, including those related to 5-Amino-4-bromo-benzimidazole, showing potential antimicrobial and antifungal activities. For instance, Ahmadi and Nahri-Niknafs (2011) synthesized novel benzimidazole derivatives, including 5-amino-2-(p-bromophenyl)-1-ethylbenzimidazol, and tested them against fungal strains such as Candida albicans, finding some compounds with significant antifungal activity (Ahmadi & Nahri-Niknafs, 2011). Similarly, Redayan, Ali, and Mohammed (2017) synthesized 1,3,4-thiadiazole-2,5-dithiol derivatives of benzimidazole with good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Redayan, Ali, & Mohammed, 2017).

Antiprotozoal and Antiparasitic Activities

The benzimidazole core has been utilized in the development of antiprotozoal agents. Hernández-Núñez et al. (2017) synthesized 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, showing potential as antiprotozoal drugs with less toxicity compared to traditional treatments (Hernández-Núñez et al., 2017).

Anti-inflammatory and Cytotoxic Activities

Benzimidazole derivatives also exhibit significant anti-inflammatory and cytotoxic activities, which are crucial for the development of new therapeutic agents. Veerasamy et al. (2021) discussed the anti-inflammatory effects of benzimidazole derivatives, highlighting the importance of substitutions on the benzimidazole ring in enhancing anti-inflammatory activity (Veerasamy, Roy, Karunakaran, & Rajak, 2021). Additionally, Sokolova et al. (2004) investigated the cytotoxic activity of 5(6)-amino(and amido)-2[5′(6′)-benzimidazolyl]benzimidazoles, offering insights into their potential as cancer therapeutics (Sokolova et al., 2004).

Antitubercular and Antiviral Properties

Further, the antitubercular and antiviral properties of benzimidazole derivatives have been explored. Shingalapur, Hosamani, and Keri (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles with significant anti-tubercular activity against Mycobacterium tuberculosis H(37)Rv, showing promising results as lead molecules for developing antimicrobial agents (Shingalapur, Hosamani, & Keri, 2009).

Mechanism of Action

Target of Action

5-Amino-4-bromo-benzimidazole is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . Benzimidazoles are known to act as corrosion inhibitors for various metals and alloys . They also have been reported to exhibit inhibitory activity against enzymes such as α-glucosidase and urease .

Mode of Action

The mode of action of this compound involves energetic effects and blocking of active surface atoms . This leads to a decrease in the surface concentration of hydrogen ions and an increase in hydrogen evolution overpotential . In the context of enzyme inhibition, it likely interacts with the active site of the enzyme, altering its function .

Biochemical Pathways

It’s known that benzimidazoles can inhibit the activity of certain enzymes, potentially affecting the biochemical pathways these enzymes are involved in .

Pharmacokinetics

Benzimidazole derivatives are generally known for their diverse pharmacological activities .

Result of Action

The result of the action of this compound can vary depending on the context. In the case of corrosion inhibition, it can protect metals and alloys from corrosive damage . When acting as an enzyme inhibitor, it can alter the function of the enzyme, potentially affecting the biochemical processes the enzyme is involved in .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . The presence of certain groups on the benzimidazole molecule can also influence its activity .

Safety and Hazards

5-Amino-4-bromo-benzimidazole can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn. It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Benzimidazole derivatives, including 5-Amino-4-bromo-benzimidazole, have shown promising therapeutic potential, particularly in the field of anti-inflammatory and anticancer drug development . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their structures for increased efficacy and reduced toxicity, and exploring their potential in precision medicine .

properties

IUPAC Name

4-bromo-1H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLQDWOMOJUITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373345
Record name 5-amino-4-bromo-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177843-26-4
Record name 5-amino-4-bromo-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177843-26-4
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